molecular formula C13H11ClO B1329826 4-Benzyloxychlorobenzene CAS No. 7700-27-8

4-Benzyloxychlorobenzene

Cat. No. B1329826
CAS RN: 7700-27-8
M. Wt: 218.68 g/mol
InChI Key: OBCBJNFGAMHBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyloxychlorobenzene is a chemical compound with the CAS Number: 7700-27-8 and a molecular weight of 218.68 . Its IUPAC name is 1-(benzyloxy)-4-chlorobenzene . It is used for research and development .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxychlorobenzene contains a total of 27 bonds. These include 16 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 aromatic ether .


Physical And Chemical Properties Analysis

4-Benzyloxychlorobenzene has a molecular weight of 218.68 and a density of 1.175g/cm3 . It has a boiling point of 321ºC at 760mmHg and a melting point of 70ºC .

Scientific Research Applications

1. Metabolism and Urinary Excretion Studies

Studies have been conducted on the metabolism and urinary excretion of chlorobenzene derivatives like 4-chlorocatechol. Research indicates differences in the excretion of chlorobenzene metabolites between species, such as rats and humans. These studies are crucial for understanding how these compounds are metabolized and eliminated in different organisms, which has implications for occupational health and safety (Ogata & Shimada, 1983).

2. Catalytic Oxidation Studies

Investigations into the catalytic oxidation of chlorinated benzenes, including compounds similar to 4-Benzyloxychlorobenzene, have been conducted to understand their reactivity and potential applications in chemical synthesis. These studies explore the reaction mechanisms and kinetics of chlorinated benzenes under various conditions, providing valuable insights for industrial applications (Lichtenberger & Amiridis, 2004).

3. Liquid-Crystalline Polymorphism

Research on azobenzene derivatives, which are structurally related to 4-Benzyloxychlorobenzene, has shown their utility in studying liquid-crystalline polymorphism. These studies provide insights into the relationship between chemical structure and liquid-crystalline phases, which is vital for the development of new materials with specific optical and electronic properties (Podruczna et al., 2014).

4. Gas-Liquid Chromatography Applications

Azobenzenes, including those similar to 4-Benzyloxychlorobenzene, have been synthesized and applied as stationary phases in gas-liquid chromatography. These compounds show promising results in separating complex mixtures, indicating their potential as effective chromatographic tools (Naikwadi et al., 1980).

Mechanism of Action

The mechanism of action of 4-Benzyloxychlorobenzene is not clearly defined as it is primarily used for research purposes .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-chloro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCBJNFGAMHBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80227819
Record name Benzene, 1-chloro-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxychlorobenzene

CAS RN

7700-27-8
Record name Benzene, 1-chloro-4-(phenylmethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007700278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-4-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80227819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7700-27-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzyloxychlorobenzene
Reactant of Route 2
Reactant of Route 2
4-Benzyloxychlorobenzene
Reactant of Route 3
Reactant of Route 3
4-Benzyloxychlorobenzene
Reactant of Route 4
Reactant of Route 4
4-Benzyloxychlorobenzene
Reactant of Route 5
Reactant of Route 5
4-Benzyloxychlorobenzene
Reactant of Route 6
Reactant of Route 6
4-Benzyloxychlorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.